

Isopropyl 2-methylbutyrate physical properties boiling point density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isopropyl 2-methylbutyrate*

Cat. No.: *B1580992*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Isopropyl 2-Methylbutyrate**

For professionals in research, chemical synthesis, and formulation development, a precise understanding of a compound's physical properties is paramount. These parameters govern the substance's behavior in various applications, from reaction kinetics and solvent selection to final product stability and sensory characteristics. This guide provides a detailed examination of the core physical properties of **Isopropyl 2-Methylbutyrate** (CAS: 66576-71-4), a key ester in the flavor and fragrance industries, with a focus on its boiling point and density.

Introduction to **Isopropyl 2-Methylbutyrate**

Isopropyl 2-methylbutyrate, also known as 2-methylbutyric acid isopropyl ester, is an organic compound classified as a fatty acid ester.^[1] With the molecular formula C₈H₁₆O₂, it is recognized for its potent, sweet, and fruity aroma, often described with notes of apple and pineapple.^{[2][3]} This characteristic makes it a valuable ingredient in food flavorings, beverages, perfumes, and personal care products.^{[2][4]} Beyond its aromatic applications, it also serves as a solvent in various chemical processes.^[2] A thorough grasp of its physical properties is essential for its effective handling, application, and integration into complex formulations.

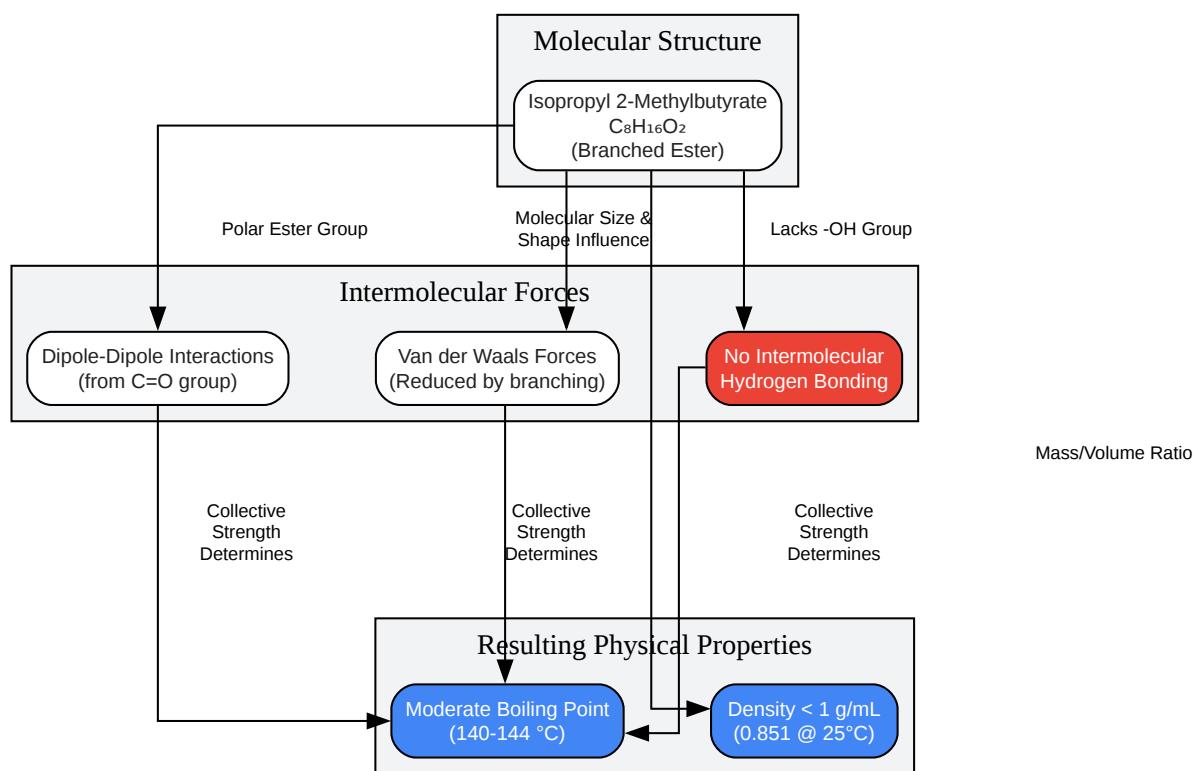
Core Physical Properties

The fundamental physical characteristics of **isopropyl 2-methylbutyrate** are determined by its molecular structure. The data presented below has been consolidated from various authoritative sources to provide a reliable reference for scientific and development work.

Property	Value	Conditions	Source(s)
Molecular Formula	C ₈ H ₁₆ O ₂	-	[2][5]
Molecular Weight	144.21 g/mol	-	[2][5]
Appearance	Colorless to pale yellow liquid	Ambient	[2][4]
Boiling Point	140 - 144 °C	at 727 mmHg	[1][6][7]
142 °C	at 760 mmHg (Normal)	[8]	
Density	0.851 g/mL	at 25 °C	[6][9]
0.847 - 0.857 g/mL	at 20 °C	[10]	
Flash Point	32 - 32.8 °C (90 - 91 °F)	Closed Cup	[5][7][11]
Solubility	Insoluble in water; Soluble in alcohol	Standard	[1][7]

The Causality Behind the Properties: A Molecular Perspective

The physical properties listed above are a direct consequence of the compound's molecular structure and the resulting intermolecular forces.


Boiling Point Explained

Isopropyl 2-methylbutyrate's boiling point is governed by the strength of the forces between its molecules. As an ester, it is a polar molecule due to the carbon-oxygen double bond and single bonds within the ester group, leading to dipole-dipole interactions.[12] Additionally, like all molecules, it exhibits van der Waals dispersion forces.

However, a critical feature is its inability to act as a hydrogen bond donor, as it lacks a hydrogen atom attached to a highly electronegative oxygen atom. This means it cannot form strong intermolecular hydrogen bonds with other ester molecules. Consequently, its boiling

point is significantly lower than that of a carboxylic acid with a similar molecular weight (e.g., octanoic acid, ~239 °C), which can form strong hydrogen bonds.[12]

The branching in both the isopropyl group and the 2-methylbutyrate chain also plays a role. Branched molecules have a smaller surface area compared to their straight-chain isomers. This reduces the effectiveness of van der Waals forces, leading to a lower boiling point than a straight-chain ester of the same molecular weight.[13]

[Click to download full resolution via product page](#)

Caption: Molecular structure's influence on intermolecular forces and physical properties.

Density Explained

The density of **isopropyl 2-methylbutyrate** (approximately 0.851 g/mL at 25 °C) is, like all substances, a function of its molecular mass and the volume it occupies.^{[6][9]} Being an organic ester composed primarily of carbon and hydrogen, with only two oxygen atoms, its density is predictably less than that of water (approx. 1 g/mL). The branched alkyl chains prevent the molecules from packing as tightly as they might in a more linear or crystalline structure, contributing to a lower density.

Self-Validating Protocols for Property Determination

To ensure trustworthiness and reproducibility, the physical properties of a compound must be determined using standardized, self-validating experimental methods.

Experimental Protocol: Boiling Point Determination by Distillation

This protocol outlines the standard method for determining the atmospheric boiling point of a liquid.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

- Round-bottom flask
- Distillation head with a port for a thermometer
- Condenser
- Receiving flask
- Calibrated thermometer (-10 to 200 °C range)
- Heating mantle
- Boiling chips
- Barometer

Methodology:

- Assembly: Assemble the distillation apparatus, ensuring all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
- Sample Preparation: Add a volume of **isopropyl 2-methylbutyrate** to the round-bottom flask (filling it to approximately half capacity) along with 2-3 boiling chips to ensure smooth boiling.
- Heating: Begin gently heating the flask using the heating mantle.
- Observation: Observe the liquid as it heats. The boiling point is reached when a steady reflux ring of condensate is observed on the thermometer and the temperature reading stabilizes. This stable temperature is the observed boiling point.
- Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a correction must be applied. For many organic liquids, the boiling point changes by approximately 0.04-0.05 °C for every 1 mmHg deviation from 760 mmHg.[\[14\]](#)
- Validation: The purity of the ester can affect the boiling point. A sharp, stable boiling point indicates high purity, whereas a wide boiling range may suggest the presence of impurities.[\[13\]](#)

Experimental Protocol: Density Determination Using a Pycnometer

This protocol provides a precise method for determining the density of a liquid by accurately measuring a specific volume and its corresponding mass.

Objective: To determine the mass per unit volume of **isopropyl 2-methylbutyrate** at a controlled temperature.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Calibrated thermometer

Methodology:

- Calibration:
 - Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer on the analytical balance (m_1).
 - Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.
 - Place the filled pycnometer in the constant temperature water bath for 20 minutes to allow it to equilibrate to the target temperature.
 - Remove the pycnometer, carefully dry the exterior, and weigh it (m_2).
 - Calculate the volume of the pycnometer (V) using the known density of water at that temperature: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- Sample Measurement:
 - Empty and thoroughly dry the calibrated pycnometer.
 - Fill the pycnometer with **isopropyl 2-methylbutyrate**.
 - Repeat the temperature equilibration step in the water bath.
 - Remove the pycnometer, dry the exterior, and weigh it (m_3).
- Calculation:
 - Calculate the mass of the sample: $m_{\text{sample}} = m_3 - m_1$.

- Calculate the density of the **isopropyl 2-methylbutyrate** (ρ_{sample}) at the specified temperature: $\rho_{\text{sample}} = m_{\text{sample}} / V$.
- Validation: Repeat the measurement at least three times to ensure consistency and calculate the mean and standard deviation. The low standard deviation validates the precision of the result.

Conclusion

The physical properties of **isopropyl 2-methylbutyrate**, specifically its boiling point of 140-144 °C and density of approximately 0.851 g/mL at 25 °C, are direct outcomes of its branched ester molecular structure.^{[1][6][9]} The presence of polar dipole-dipole forces and the absence of intermolecular hydrogen bonding are the primary determinants of these characteristics. For researchers and developers, utilizing standardized protocols to verify these properties is crucial for ensuring the quality, safety, and efficacy of its application in flavors, fragrances, and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopropyl 2-methylbutyrate | C8H16O2 | CID 522214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. parchem.com [parchem.com]
- 4. CAS 66576-71-4: Isopropyl 2-methylbutanoate | CymitQuimica [cymitquimica.com]
- 5. Isopropyl-2-methyl Butyrate | 66576-71-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 2-甲基丁酸异丙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. isopropyl 2-methyl butyrate, 66576-71-4 [thegoodsentscompany.com]
- 8. Isopropyl Methyl-2-Butyrate | Givaudan [givaudan.com]
- 9. isopropyl 2-methylbutyrate [stenutz.eu]

- 10. ISOPROPYL 2-METHYLBUTYRATE [ventus.com]
- 11. vigon.com [viggon.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Isopropyl 2-methylbutyrate physical properties boiling point density]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580992#isopropyl-2-methylbutyrate-physical-properties-boiling-point-density\]](https://www.benchchem.com/product/b1580992#isopropyl-2-methylbutyrate-physical-properties-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com